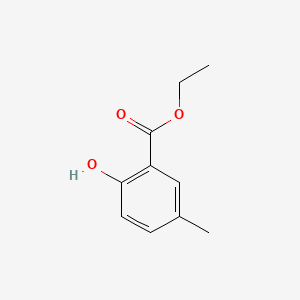

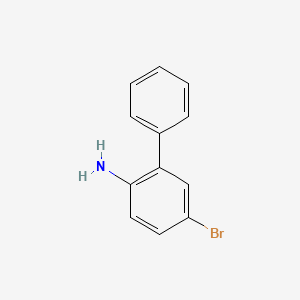

4-溴-2-苯基苯胺

描述

4-Bromo-2-phenylaniline (4-BP) is an aromatic compound which is widely used in the synthesis of organic compounds. It is a colorless to light yellow liquid with a strong odor. 4-BP is a versatile and important building block for the synthesis of a variety of organic compounds and has a wide range of applications in the pharmaceutical, agrochemical and specialty chemical industries.

科学研究应用

代谢途径和代谢物鉴定

- 4-溴-2-苯基苯胺及相关化合物已对其在大鼠和人类等各种物种中的代谢进行了研究。对其代谢途径的研究导致了众多代谢物的鉴定,从而深入了解了这些化合物在生物系统中的生化过程。例如,Kanamori 等人 (2002) 和 Carmo 等人 (2005) 对类似溴代苯胺的代谢途径进行了广泛研究,确定了不同物种中的各种代谢物和途径 (Kanamori et al., 2002); (Carmo et al., 2005)。

电化学氧化研究

- 4-溴-2-苯基苯胺及相关化合物的电化学性质一直是研究的课题。Kádár 等人 (2001) 进行的研究等研究考察了溴代苯胺的电化学氧化,揭示了它们在各个领域的化学行为和潜在应用 (Kádár et al., 2001)。

作为抗菌剂的潜力

- 已经对 4-溴-2-苯基苯胺的衍生物进行了研究,以了解它们的潜在抗菌特性。Doraswamy 和 Ramana (2013) 合成了和表征了取代苯基氮杂环丁烷,包括 4-溴-2-苯基苯胺的衍生物,并评估了它们的抗菌活性。这突出了这些化合物的潜在药用应用 (Doraswamy & Ramana, 2013)。

药代动力学和毒理学

- 了解 4-溴-2-苯基苯胺衍生物的药代动力学和潜在毒理学效应对于它们在各种应用中的安全使用至关重要。Rohanová 等人 (2008) 的研究等提供了有关这些化合物在生物系统中的分布、动力学特征和潜在毒性作用的宝贵数据 (Rohanová et al., 2008)。

合成和表征用于工业应用

- 4-溴-2-苯基苯胺衍生物的合成和表征对于它们在染料、药物和农用化学品等行业中的应用至关重要。Takjoo 等人 (2013) 的研究等合成了和分析了涉及 4-溴-2-苯基苯胺的配合物,有助于理解它们的结构和热学性质,这对于工业应用至关重要 (Takjoo et al., 2013)。

安全和危害

4-Bromo-2-phenylaniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Relevant Papers The relevant papers for 4-Bromo-2-phenylaniline include studies on its synthesis, molecular structure, chemical reactions, and physical and chemical properties . These papers provide valuable insights into the compound’s characteristics and potential applications.

作用机制

Target of Action

. The specific targets can vary widely depending on the exact structure and functional groups present in the aniline compound.

Mode of Action

Anilines typically act through nucleophilic substitution reactions . In the case of 4-Bromo-2-phenylaniline, the bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This could lead to various biochemical transformations within the body.

Pharmacokinetics

. The bromine atom in 4-Bromo-2-phenylaniline could potentially affect its distribution and metabolism, as halogens are known to be lipophilic and can influence the partitioning of the compound between different body compartments.

Result of Action

. These effects can range from modulation of enzyme activity to potential interference with cellular signaling pathways.

Action Environment

The action, efficacy, and stability of 4-Bromo-2-phenylaniline can be influenced by various environmental factors . These can include factors such as pH, temperature, and the presence of other substances that can interact with the compound. For example, the presence of certain enzymes or cofactors could potentially influence the compound’s activity.

属性

IUPAC Name |

4-bromo-2-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZCSSKDCUYENG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70281869 | |

| Record name | 5-Bromo-2-biphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5455-13-0 | |

| Record name | NSC23305 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-2-biphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。